molecular formula C24H14D9NO B583862 Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone CAS No. 1415744-44-3

Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

Cat. No. B583862
CAS RN: 1415744-44-3
M. Wt: 350.5
InChI Key: JDNLPKCAXICMBW-WRMMWXQOSA-N
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Description

“Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone” is a compound that has been identified in unregulated herbal products . It is a naphthoylindole, which is a class of compounds that have been found to have psychoactive properties .

Scientific Research Applications

Identification and Analysis

  • Compound Identification in Illegal Products : Researchers have identified and quantified naphthoylindole compounds, similar to the specified chemical, in illegal products obtained via the internet. These compounds were identified using various chromatographic and spectrometric techniques (Nakajima et al., 2011).

  • Analytical Techniques for Detection : Another study focused on the sensitive quantification of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018), a compound similar in structure to the one , in human serum. This was achieved using liquid chromatography-tandem mass spectrometry, highlighting the importance of advanced analytical methods in detecting such compounds (Teske et al., 2010).

Metabolic Studies

  • Metabolism and Detection in Human Urine : Research has been conducted on the phase I metabolism of carbazole-derived synthetic cannabinoids, similar to the mentioned compound, and their detection in human urine samples. These studies are crucial in understanding the metabolic pathways and potential toxicological effects of such compounds (Mogler et al., 2018).

  • Oxidative Metabolism and Cannabinoid Receptor Interaction : Another study investigated the cytochrome P450-mediated oxidative metabolism of abused synthetic cannabinoids and identified novel cannabinoid receptor ligands. This study underscores the biochemical interactions and potential effects of similar compounds on the human body (Chimalakonda et al., 2012).

Chemical Structure and Synthesis

  • Structural Characterization and Synthesis : Research has also been conducted on the synthesis and structural characterization of similar cannabinoid compounds, providing insights into their chemical properties and potential applications in various fields, such as medicinal chemistry (Gao et al., 2014).

Toxicology and Public Health

  • Toxicological Evaluation and Public Health Impact : Studies have also focused on the pharmacodynamic effects, pharmacokinetics, and metabolism of synthetic cannabinoids like AM-2201 in animal models. These studies are vital for understanding the potential health risks and toxicological profiles of such compounds (Carlier et al., 2018).

properties

IUPAC Name

naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNLPKCAXICMBW-WRMMWXQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016392
Record name JWH 018-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

CAS RN

1415744-44-3
Record name JWH 018-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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